Product packaging for Maesopsin(Cat. No.:CAS No. 5989-16-2)

Maesopsin

Cat. No.: B1675901
CAS No.: 5989-16-2
M. Wt: 288.25 g/mol
InChI Key: LOFYFDPXORJJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maesopsin is a member of aurones.
This compound has been reported in Hovenia trichocarpa, Rheum nanum, and Alphitonia whitei with data available.
isolated from Ceanothus americanus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B1675901 Maesopsin CAS No. 5989-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFYFDPXORJJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975298
Record name 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5989-16-2
Record name Maesopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5989-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Maesopsin: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms of Maesopsin, a naturally occurring flavonoid. It consolidates current research findings on its enzymatic interactions, anticancer properties, and immunomodulatory effects. The information is presented to support further research and drug development initiatives.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily through the inhibition of key enzymes involved in neurotransmission and the modulation of signaling pathways that regulate cell proliferation, survival, and inflammation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, suggesting its potential therapeutic application in neurodegenerative diseases. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, as well as both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are critical in the metabolism of monoamine neurotransmitters.

Furthermore, this compound acts as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1]

Anticancer Activity and Gene Expression Modulation

This compound exhibits significant antiproliferative effects against a range of cancer cell lines. This activity is linked to its ability to modulate the expression of genes critical for cellular stress response and survival.

In acute myeloid leukemia (AML) cells, a glucoside derivative of this compound (this compound 4-O-β-D-glucoside, also referred to as TAT-2) has been shown to inhibit cell growth by halting proliferation rather than inducing cell death. Gene expression profiling of AML cells treated with this compound revealed the significant upregulation of three key genes:

  • Heme Oxygenase-1 (HMOX1): An enzyme that plays a crucial role in cellular defense against oxidative stress.

  • Sulphiredoxin 1 (SRXN1): An antioxidant protein involved in repairing oxidized proteins.

  • Breast Carcinoma Amplified Sequence 3 (BCAS3): A gene whose function is still under investigation but is implicated in cellular signaling.

The most significantly modulated gene was identified as Transcription Factor CP2 (TFCP2). The upregulation of HMOX1 and SRXN1 suggests that this compound's anticancer effect may be mediated, in part, by inducing a potent antioxidant and cytoprotective response.

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have demonstrated notable anti-inflammatory and immunosuppressive properties. Studies have shown that this compound 4-O-β-D-glucoside can inhibit the proliferation of activated T-lymphocytes. In macrophage cell models, it has been observed to reduce the activity of nitric oxide synthase 2 (NOS2) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). Additionally, it has been reported to inhibit the differentiation of Th17 cells, a subset of T-helper cells that play a key role in autoimmune and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, providing key metrics for this compound's inhibitory and cytotoxic activities.

Table 1: Enzyme Inhibition

Target Enzyme IC50 Value (µM) Source
Acetylcholinesterase (AChE) 10.42
Monoamine Oxidase A (MAO-A) 34.07
Monoamine Oxidase B (MAO-B) 14.97

| Anaplastic Lymphoma Kinase (ALK)    | 9.141 ± 0.301 |[1] |

Table 2: Cytotoxicity in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Source
CL40 Colon Cancer 2.68 ± 0.08
SW1417 Colon Cancer 8.52 ± 0.40
SPC-A-1 Lung Cancer < 5
SK-LU-1 Lung Cancer < 5

| 95D | Lung Cancer | < 5 | |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and workflows associated with this compound's mechanism of action.

Maesopsin_Anticancer_Pathway This compound This compound (4-O-β-D-glucoside) Cell Acute Myeloid Leukemia (AML) Cell This compound->Cell Enters TFCP2 TFCP2 Activation Cell->TFCP2 Gene_Upregulation Upregulation of Target Genes TFCP2->Gene_Upregulation HMOX1 HMOX1 Gene_Upregulation->HMOX1 SRXN1 SRXN1 Gene_Upregulation->SRXN1 BCAS3 BCAS3 Gene_Upregulation->BCAS3 Stress_Response Antioxidant & Stress Response HMOX1->Stress_Response SRXN1->Stress_Response Proliferation_Inhibition Inhibition of Cell Proliferation Stress_Response->Proliferation_Inhibition

Figure 1. this compound's proposed pathway in AML cells.

Maesopsin_Enzyme_Inhibition cluster_neuro Neurotransmission cluster_onco Oncogenic Signaling ACh Acetylcholine AChE AChE ACh->AChE Substrate Monoamines Dopamine, Serotonin, Norepinephrine MAO_A MAO-A Monoamines->MAO_A Substrate MAO_B MAO-B Monoamines->MAO_B Substrate ALK ALK Downstream Downstream Proliferation Signals ALK->Downstream This compound This compound This compound->AChE This compound->MAO_A This compound->MAO_B This compound->ALK

Figure 2. Enzyme targets directly inhibited by this compound.

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. Therefore, generalized standard operating procedures for the key assays are provided below as a reference for researchers.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the general steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in serum-free culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start: Culture Adherent Cells Seed 1. Seed cells in 96-well plate (100 µL/well) Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with this compound dilutions (100 µL/well) Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution (10-20 µL/well) Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO, 150 µL/well) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Figure 3. Generalized workflow for an MTT cytotoxicity assay.
Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory effect of this compound on enzymes like AChE or MAOs using a spectrophotometric method.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the specific enzyme being assayed (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the enzyme in the assay buffer.

    • Prepare a solution of the enzyme's specific substrate (e.g., acetylthiocholine for AChE) and a chromogenic reagent (e.g., DTNB for AChE) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of this compound (or vehicle control) to the wells.

    • Add the enzyme solution to each well and pre-incubate with this compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance over time at a specific wavelength. The rate of change is proportional to the enzyme activity.

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.

References

Maesopsin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maesopsin, a flavonoid compound, and its glycosidic derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative yields from various plant species. Furthermore, it outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound, emphasizing techniques such as maceration, column chromatography, and high-performance liquid chromatography (HPLC). The guide also elucidates the known biological mechanisms of this compound, including its role as an enzyme inhibitor and its impact on cellular signaling pathways implicated in cancer. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and its Glycosides

This compound and its derivatives are distributed across a range of plant species. The primary sources identified in the literature are summarized below, with available quantitative data on their this compound content.

Plant SpeciesPart of PlantCompoundYield (%)
Rhamnella gilgiticaXylemThis compound1.02[1]
Artocarpus tonkinensisLeavesThis compound 4-O-β-D-glucoside0.2[2]
Limoniastrum monopetalumLeaves, Stems, RootsThis compound-6-O-glucosidePresent, not quantified
Alphitonia whiteiNot specifiedThis compoundPresent, not quantified
Rheum nanumNot specifiedThis compoundPresent, not quantified
Hovenia trichocarpaNot specifiedThis compoundPresent, not quantified

Extraction and Purification Methodologies

The isolation of this compound and its glycosides from plant matrices involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed experimental protocols that can be adapted for various plant sources.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of this compound from plant material.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventPartition Solvent-Solvent Partitioning (e.g., with n-butanol) CrudeExtract->SolventPartition Fractionation Fractionation (e.g., n-butanol fraction) SolventPartition->Fractionation

Figure 1: General workflow for this compound extraction.
Detailed Experimental Protocols

2.2.1. Maceration Protocol for Limoniastrum monopetalum

This protocol is adapted from methods used for the extraction of flavonoids from Limoniastrum monopetalum.[3]

  • Preparation of Plant Material: Air-dry the leaves, stems, or roots of Limoniastrum monopetalum at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 1 kg of the powdered plant material and place it in a large container.

    • Add a sufficient volume of methanol to fully submerge the powder.

    • Stir the mixture at room temperature for 72 hours.

  • Filtration and Concentration:

    • Filter the mixture to separate the solid plant material from the methanol extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.2.2. Ethanolic Extraction and Fractionation for Artocarpus tonkinensis

This protocol is based on the methods described for the isolation of this compound 4-O-β-D-glucoside from Artocarpus tonkinensis.[4][5][6]

  • Extraction:

    • Extract the dried leaves of Artocarpus tonkinensis with 70% ethanol.

    • Concentrate the ethanolic extract to dryness.

  • Fractionation:

    • Suspend the dried extract in water and partition it with n-butanol.

    • Separate the n-butanol layer, which will contain the this compound glycoside.

    • Concentrate the n-butanol fraction to yield the enriched extract for further purification.

2.2.3. Column Chromatography for Purification

Column chromatography is a crucial step for the isolation of pure this compound and its glycosides from the enriched fractions.

  • Stationary Phases:

    • Silica Gel: Effective for the separation of flavonoids based on polarity. A gradient elution system of hexane and ethyl acetate is commonly used.[7]

    • Sephadex LH-20: Utilized for size-exclusion chromatography, which separates molecules based on their size. Elution is typically performed with methanol.[8]

    • Macroporous Resins (e.g., AB-8): These are effective for the preparative purification of total flavonoids. The process involves adsorption of the crude extract onto the resin followed by elution with a gradient of ethanol.[9]

  • General Column Chromatography Protocol:

    • Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.

    • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent system of increasing polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

    • Combine the fractions containing the pure compound and evaporate the solvent.

2.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound or its derivatives, preparative HPLC is the final purification step.[10][11][12]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

  • Injection and Collection: Inject the partially purified fraction from column chromatography onto the preparative HPLC column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Post-purification: Evaporate the solvent from the collected fraction to obtain the pure compound.

HPLC Method for Quantification of this compound

A validated HPLC method is essential for the quantitative analysis of this compound in plant extracts. The following method was developed for the determination of this compound in Rhamnella gilgitica.[1]

ParameterSpecification
Column ODS (Octadecylsilane)
Mobile Phase Methanol:Water (28:27) containing 0.05 mol/L KH2PO4 (pH 4)
Detection Wavelength 290 nm (UV)
Recovery 98.9%
RSD 2.1%

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily as an inhibitor of key enzymes and as a modulator of cellular signaling pathways involved in cancer.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). These enzymes are significant targets in the treatment of neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)10.42
Monoamine Oxidase A (MAO-A)34.07
Monoamine Oxidase B (MAO-B)14.97

3.1.1. Mechanism of MAO and AChE Inhibition

The diagrams below illustrate the general mechanism of action for MAO and AChE inhibitors.

MAO_Inhibition Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism InactiveMetabolite Inactive Metabolite MAO->InactiveMetabolite This compound This compound This compound->MAO Inhibits IncreasedNeurotransmitter Increased Neurotransmitter Levels in Synapse This compound->IncreasedNeurotransmitter

Figure 2: Mechanism of Monoamine Oxidase (MAO) inhibition by this compound.

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis CholineAcetate Choline + Acetate AChE->CholineAcetate This compound This compound This compound->AChE Inhibits IncreasedAcetylcholine Increased Acetylcholine Levels in Synapse This compound->IncreasedAcetylcholine

Figure 3: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Anticancer Activity and Associated Signaling Pathways

This compound and its glycosides have demonstrated antiproliferative effects in various cancer cell lines. This compound 4-O-β-D-glucoside, isolated from Artocarpus tonkinensis, has been shown to inhibit the growth of acute myeloid leukemia (AML) cells.[13] This effect is associated with the upregulation of several key genes.

3.2.1. Proposed Signaling Pathway in Acute Myeloid Leukemia

Gene expression profiling has revealed that this compound 4-O-β-D-glucoside modulates the expression of several genes, with Transcription Factor CP2 (TFCP2) being significantly affected. This leads to the upregulation of downstream targets involved in cellular stress response and differentiation.[5][13]

AML_Signaling cluster_effects MaesopsinGlucoside This compound 4-O-β-D-glucoside TFCP2 TFCP2 (Transcription Factor CP2) MaesopsinGlucoside->TFCP2 Modulates HMOX1 HMOX1 (Heme Oxygenase 1) TFCP2->HMOX1 Upregulates SRXN1 SRXN1 (Sulfiredoxin 1) TFCP2->SRXN1 Upregulates BCAS3 BCAS3 (Breast Carcinoma Amplified Sequence 3) TFCP2->BCAS3 Upregulates CellProliferation AML Cell Proliferation HMOX1->CellProliferation Inhibition Inhibition HMOX1->Inhibition SRXN1->CellProliferation SRXN1->Inhibition BCAS3->CellProliferation BCAS3->Inhibition Inhibition->CellProliferation

Figure 4: Proposed signaling pathway of this compound 4-O-β-D-glucoside in AML.

Conclusion

This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, detailed methodologies for their extraction and purification, and an exploration of their biological mechanisms of action. The presented protocols and data are intended to facilitate further research and development in the fields of natural product chemistry and pharmacology. The continued investigation into this compound and its derivatives may lead to the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer.

References

The Biological Versatility of Maesopsin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a flavonoid belonging to the flavan group, has emerged as a compound of significant interest within the scientific community. Primarily isolated from plants such as Maesopsis eminii, Artocarpus tonkinensis, and Limoniastrum monopetalum, this compound and its glycosidic derivatives exhibit a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known biological effects of this compound, focusing on its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a clear comparison of its efficacy across various experimental models.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCell LineActivityIC50 (µM)Reference
This compoundSPC-A-1 (Lung Cancer)Inhibitory< 5[1]
This compoundSK-LU-1 (Lung Cancer)Inhibitory< 5[1]
This compound95D (Lung Cancer)Inhibitory< 5[1]
This compoundCL40 (Colon Cancer)Inhibitory2.68 ± 0.08[1]
This compoundSW1417 (Colon Cancer)Inhibitory8.52 ± 0.40[1]
This compound 4-O-β-D-glucosideOCI-AML (Acute Myeloid Leukemia)Anti-proliferative-[4]
This compound-6-O-glucosideHela (Cervical Cancer)Antiproliferative226 µg/mL[3]
This compound-6-O-glucosideA549 (Lung Carcinoma)Antiproliferative242.52 µg/mL[3]

Table 2: Enzyme Inhibition by this compound

EnzymeActivityIC50 (µM)Reference
Monoamine Oxidase-A (MAO-A)Inhibitory34.07[1]
Monoamine Oxidase-B (MAO-B)Inhibitory14.97[1]
Acetylcholinesterase (AChE)Inhibitory10.42[1]
Anaplastic Lymphoma Kinase (ALK)Inhibitory9.141 ± 0.301[5]

Table 3: Antibacterial Activity of this compound-6-O-glucoside

Bacterial StrainActivityMIC (µg/mL)Reference
Staphylococcus aureusInhibitory67[3]
Pseudomonas aeruginosaInhibitory67[3]
Escherichia coliInhibitory62.5[3]
Enterococcus faecalisInhibitory78.12[3]

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. In cancer, this compound has been shown to induce apoptosis and inhibit proliferation. Specifically, this compound 4-O-β-D-glucoside has been observed to upregulate Heme Oxygenase-1 (HMOX1) and Sulphiredoxin 1 (SRXN1), both of which are involved in cellular stress responses and antioxidant defense.[4][6] The upregulation of these genes suggests a mechanism by which this compound may protect normal cells from oxidative damage while promoting cell death in cancer cells. Furthermore, this compound has been found to inhibit Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase often implicated in the development of various cancers.[5]

The anti-inflammatory effects of flavonoids, in general, are attributed to their ability to modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[7]

Below are diagrams illustrating the key signaling pathways influenced by this compound.

Maesopsin_Anticancer_Pathway This compound This compound ALK ALK Signaling This compound->ALK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces HMOX1 HMOX1 Upregulation This compound->HMOX1 SRXN1 SRXN1 Upregulation This compound->SRXN1 Proliferation Cell Proliferation ALK->Proliferation Promotes Antioxidant_Response Antioxidant Response HMOX1->Antioxidant_Response SRXN1->Antioxidant_Response

Anticancer Signaling Pathways of this compound.

Maesopsin_Neuroprotective_Pathway This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits AChE AChE This compound->AChE Inhibits Neuroprotection Neuroprotective Effect This compound->Neuroprotection Neurotransmitter_Degradation Neurotransmitter Degradation MAO_A->Neurotransmitter_Degradation MAO_B->Neurotransmitter_Degradation AChE->Neurotransmitter_Degradation

Neuroprotective Mechanisms of this compound.

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, detailed protocols for key experiments are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of this compound and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a negative control (medium only).

  • Following the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition: Monoamine Oxidase (MAO) Assay

This spectrophotometric assay measures the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • This compound stock solution

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the respective MAO enzyme and this compound at various concentrations in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance at 316 nm for the formation of 4-hydroxyquinoline from kynuramine (MAO-A) or at 250 nm for the formation of benzaldehyde from benzylamine (MAO-B) in a continuous mode.

  • Calculate the initial reaction rates and determine the percentage of inhibition.

  • Calculate the IC50 value from the dose-response curve.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound stock solution

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, this compound at various concentrations, and the AChE enzyme solution.

  • Add DTNB solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate ATCI.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Preparation Treatment Treatment of Cells/Enzymes with this compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Inoculum Preparation Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Calculation Calculation of % Inhibition or % Viability Measurement->Calculation IC50_MIC Determination of IC50 / MIC Calculation->IC50_MIC

General Experimental Workflow for Biological Activity Screening.

Conclusion

This compound is a promising natural flavonoid with a diverse range of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of more detailed molecular mechanisms to pave the way for its potential clinical applications.

References

An In-depth Technical Guide to Maesopsin Derivatives and Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a natural product found in plants such as Alphitonia whitei and Hovenia trichocarpa, has emerged as a promising scaffold in medicinal chemistry.[1] This technical guide provides a comprehensive overview of this compound and its derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

This compound and its analogues have demonstrated a wide range of biological activities, including inhibitory effects on key enzymes implicated in neurodegenerative diseases and cancer.[2][3][4] Furthermore, studies on this compound glucosides have revealed their potential to modulate signaling pathways involved in hematological malignancies.[5][6] This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways through which these compounds exert their effects.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated against a variety of biological targets, demonstrating significant inhibitory potential. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the activities of different compounds.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundMonoamine Oxidase A (MAO-A)34.07[2]
This compoundMonoamine Oxidase B (MAO-B)14.97[2]
This compoundAcetylcholinesterase (AChE)10.42[2]
This compoundAnaplastic Lymphoma Kinase (ALK)9.141 ± 0.301[3][4]

Table 1: Enzyme Inhibitory Activities of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against several key enzymes.

CompoundCancer Cell LineIC50 Value (µM)Source
This compoundLung Cancer (SPC-A-1)< 5[2]
This compoundLung Cancer (SK-LU-1)< 5[2]
This compoundLung Cancer (95D)< 5[2]
This compoundColon Cancer (CL40)Not specified[2]
This compoundColon Cancer (SW1417)Not specified[2]
This compoundColon Cancer (LS1034)Not specified[2]
This compoundColon Cancer (SW480)Not specified[2]
BavachinAnaplastic Lymphoma Kinase (ALK)0.018 ± 0.007[3][4]
BavachininAnaplastic Lymphoma Kinase (ALK)1.830 ± 0.012[3][4]
Garcinoic AcidAnaplastic Lymphoma Kinase (ALK)0.048 ± 0.003[3][4]
BilobolAnaplastic Lymphoma Kinase (ALK)0.970 ± 0.030[3][4]

Table 2: Anticancer Activities of this compound and Related Compounds. This table summarizes the cytotoxic effects of this compound and other natural compounds against various cancer cell lines, along with their inhibitory activity against ALK.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives (General Procedures)

While specific protocols vary depending on the desired derivative, the following outlines general synthetic strategies.

Isolation of this compound-6-O-glucoside from Plant Material:

A representative procedure for the isolation of this compound derivatives from natural sources involves solvent extraction and chromatographic separation.

  • Extraction: The plant material (e.g., leaves) is dried, ground, and extracted with a suitable solvent such as methanol. The crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatographic Separation: The desired fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to isolate the target compound. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Procedure for the Synthesis of Aplysinopsin Analogs (as a representative synthesis of related indole derivatives):

A common method for synthesizing indole-based compounds involves the condensation of an indole-3-carboxaldehyde with a suitable heterocyclic partner.

  • Reaction Setup: A mixture of the appropriate indole-3-carboxaldehyde, a heterocyclic compound (e.g., hydantoin or creatinine), and a catalyst (e.g., ammonium acetate or piperidine) in a suitable solvent (e.g., acetic acid or ethanol) is prepared.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period (e.g., 2-12 hours) or subjected to microwave irradiation for a shorter duration (e.g., 30-60 seconds).

  • Workup and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled, and the product is collected by filtration or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: The final product is characterized by its melting point, IR, NMR (¹H and ¹³C), and mass spectral data.

Biological Assays

Monoamine Oxidase (MAO) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Detection: The reaction is stopped after a specific time by adding a strong base (e.g., 2N NaOH). The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured fluorometrically at appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay measures the inhibition of AChE activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The test compound is pre-incubated with the AChE enzyme solution at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is started by adding the substrate (acetylthiocholine iodide) and DTNB to the enzyme-inhibitor mixture.

  • Detection: The absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is subsequently calculated.

Anaplastic Lymphoma Kinase (ALK) Enzymatic Assay:

This assay evaluates the inhibitory effect of compounds on ALK activity.

  • Assay Components: The assay typically includes recombinant ALK enzyme, a suitable substrate peptide (e.g., a synthetic peptide derived from a known ALK substrate), and ATP.

  • Reaction Mixture: The test compound is incubated with the ALK enzyme in a reaction buffer containing the substrate and ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of ³²P from [γ-³²P]ATP), antibody-based detection of the phosphorylated substrate (e.g., ELISA), or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The IC50 value is determined by measuring the enzyme activity at different concentrations of the inhibitor.

Cell Viability (MTT) Assay:

This assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

This compound derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and stress response. The following diagrams, generated using the DOT language, illustrate these pathways.

TGF_beta_signaling TGF_beta This compound Glucoside (TAT-2) TGF_beta_receptor TGF-β Receptor TGF_beta->TGF_beta_receptor Stimulates release of TGF-β SMAD2_3 SMAD2/3 TGF_beta_receptor->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates

Caption: TGF-β signaling pathway stimulated by this compound 4-O-β-D-glucoside.

HMOX1_SRXN1_pathway Maesopsin_Glucoside This compound 4-O-β-D-glucoside (TAT-2) Cell Acute Myeloid Leukemia (OCI-AML) Cell Maesopsin_Glucoside->Cell Acts on TFCP2 Transcription Factor CP2 Cell->TFCP2 Upregulates HMOX1 Heme Oxygenase 1 (HMOX1) TFCP2->HMOX1 Upregulates SRXN1 Sulfiredoxin 1 (SRXN1) TFCP2->SRXN1 Upregulates BCAS3 Breast Carcinoma Amplified Sequence 3 TFCP2->BCAS3 Upregulates Proliferation Cell Proliferation HMOX1->Proliferation Inhibits SRXN1->Proliferation Inhibits

Caption: Upregulation of HMOX1 and SRXN1 by this compound 4-O-β-D-glucoside.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Derivative (Test Compound) Incubation Pre-incubation (Enzyme + Compound) Compound->Incubation Enzyme Enzyme Solution (e.g., MAO, AChE) Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction (+ Substrate) Substrate->Reaction Incubation->Reaction Detection Measure Product Formation (Spectrophotometry/Fluorometry) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for enzyme inhibition assays.

Conclusion

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. Their demonstrated inhibitory activity against key enzymes in neurodegenerative diseases and cancer, coupled with their ability to modulate important cellular signaling pathways, makes them attractive lead compounds for drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in this field. Further exploration of the structure-activity relationships of this compound analogues and the development of more efficient synthetic routes will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

An In-Depth Technical Guide to Maesopsin (CAS Number: 5989-16-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the chemical properties, biological activities, and mechanisms of action of the flavonoid Maesopsin, tailored for the scientific community.

This compound, a naturally occurring flavonoid with the CAS number 5989-16-2, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for assessing its biological activity, and an exploration of its known mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Properties of this compound

This compound is a flavonoid compound with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1] Its systematic IUPAC name is 2-(4-hydroxybenzyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one. The compound typically appears as a solid.

PropertyValueSource
CAS Number 5989-16-2[1]
Molecular Formula C₁₅H₁₂O₆[1]
Molecular Weight 288.25 g/mol [1]
Melting Point 218-220 °CN/A
Boiling Point (Predicted) 620.0 ± 55.0 °CN/A
Density (Predicted) 1.646 ± 0.06 g/cm³N/A
Solubility Soluble in DMSO

Anticancer Activity and Experimental Protocols

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly those of the lung and colon.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines have been determined, showcasing its potential as an anticancer agent.

Cell LineCancer TypeIC₅₀ (µg/mL)
95DLung Cancer8.31 ± 0.20
SPC-A-1Lung Cancer12.64 ± 0.84
SK-LU-1Lung Cancer31.47 ± 2.15
CL40Colon Cancer2.68 ± 0.08
SW1417Colon Cancer8.52 ± 0.40

Note: The original source for colon cancer cell lines provided IC50 values in µM. These have been converted to µg/mL for consistency, assuming the provided molecular weight of 288.25 g/mol .

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, Hela)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% (w/v) glutamine, and antibiotics (10,000 U/mL penicillin and 100 µg/mL streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Inoculate 200 μL of growth medium containing 5 × 10³ cells into each well of a 96-well plate.

  • Adhesion: Allow the cells to adhere for 24 hours in a CO₂ incubator.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 125, 250, 500, 800, 1000 µg/mL) in fresh growth medium for 48 hours.[2] Include untreated cells as a control.

  • MTT Addition: Add 10 μL of MTT solution to each well and incubate for an additional 2 hours.[2]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seed_Cells Seed Cells in 96-well plate Cell_Culture->Seed_Cells Maesopsin_Stock This compound Stock (in DMSO) Treatment Treat with this compound (48h) Maesopsin_Stock->Treatment Adhesion 24h Adhesion Seed_Cells->Adhesion Adhesion->Treatment MTT_Addition Add MTT (2h incubation) Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Read Absorbance (550 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Assay Workflow for this compound Cytotoxicity.

Antimicrobial Activity and Experimental Protocols

This compound and its derivatives have shown inhibitory effects against various oral pathogens.

Antimicrobial Activity Data

A fraction containing this compound-6-O-glucoside exhibited the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Escherichia coli62.5
Enterococcus faecalis78.12
Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922)

  • Appropriate bacterial growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight at 37°C. Adjust the optical density of the bacterial suspension at 600 nm to between 0.08 and 0.1, corresponding to a microbial density of 10⁶ to 10⁸ CFU/mL.[2]

  • Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the growth medium within the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.[2]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of the microorganism.[2]

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result Bacterial_Culture Overnight Bacterial Culture Adjust_OD Adjust OD600 to 0.08-0.1 Bacterial_Culture->Adjust_OD Inoculate_Plate Inoculate 96-well Plate Adjust_OD->Inoculate_Plate Maesopsin_Dilutions Prepare this compound Serial Dilutions Maesopsin_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 37°C for 24h Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Determine_MIC

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action: Regulation of Transcription Factor CP2

A key aspect of this compound's biological activity appears to be its ability to modulate gene expression. Studies have shown that this compound can alter the expression of numerous genes, with the most significantly modulated being the Transcription Factor CP2 (TFCP2) . TFCP2 is a crucial regulator of various cellular processes, and its dysregulation is implicated in cancer. This compound's interaction with this pathway suggests a potential mechanism for its anticancer effects. The precise upstream signaling events initiated by this compound that lead to the modulation of TFCP2 are still under investigation. A proposed logical relationship is that this compound, upon entering a cancer cell, triggers a series of intracellular signals that ultimately impact the expression or activity of TFCP2. This, in turn, would affect the transcription of TFCP2 target genes, leading to the observed cytotoxic effects.

Maesopsin_TFCP2_Pathway This compound This compound Intracellular_Signaling Intracellular Signaling Cascade (Upstream Events - Under Investigation) This compound->Intracellular_Signaling TFCP2 Transcription Factor CP2 (TFCP2) Modulation Intracellular_Signaling->TFCP2 Target_Genes TFCP2 Target Gene Transcription Altered TFCP2->Target_Genes Biological_Effect Biological Effect (e.g., Cytotoxicity) Target_Genes->Biological_Effect

Proposed Mechanism of this compound via TFCP2 Modulation.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

Maesopsin: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Maesopsin, a naturally occurring flavonoid, and its derivatives, exploring their promising therapeutic applications. The document synthesizes current research findings, focusing on the compound's enzyme-inhibiting and anticancer properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development.

Core Biological Activities: Quantitative Data

This compound and its glycosides have demonstrated significant inhibitory activity across a range of biological targets, including enzymes implicated in neurodegenerative diseases and various cancer cell lines. The following tables summarize the quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity of this compound
Target EnzymeIC50 Value (µM)Therapeutic AreaReference
Acetylcholinesterase (AChE)10.42Alzheimer's Disease
Monoamine Oxidase A (MAO-A)34.07Neurodegenerative Diseases
Monoamine Oxidase B (MAO-B)14.97Neurodegenerative Diseases
Anaplastic Lymphoma Kinase (ALK)9.141 ± 0.301Cancer
Table 2: In Vitro Anticancer Activity (IC50)
CompoundCell LineCancer TypeIC50 ValueReference
This compoundSPC-A-1, SK-LU-1, 95DLung Cancer< 5 µM
This compoundCL40Colon Cancer2.68 ± 0.08 µM
This compoundSW1417Colon Cancer8.52 ± 0.40 µM
This compoundLS1034Colon Cancer9.16 ± 0.71 µg/mL
This compoundSW480Colon Cancer11.21 ± 0.80 µg/mL
This compound-6-O-glucosideHelaCervical Cancer226 µg/mL[1]
This compound-6-O-glucosideA549Lung Cancer242.52 µg/mL[1]
Table 3: Antimicrobial Activity (MIC)
CompoundMicroorganismMIC Value (µg/mL)Reference
This compound-6-O-glucosideEscherichia coli62.5[1]
This compound-6-O-glucosideEnterococcus faecalis78.12[1]

Key Therapeutic Areas and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple biological pathways. Its efficacy has been most notably explored in oncology and neurodegenerative diseases.

Anticancer Potential

This compound and its glucoside derivative, this compound 4-O-β-glucoside (also referred to as TAT2), exhibit significant anticancer properties both in vitro and in vivo.

In Vitro Cytotoxicity: this compound has demonstrated potent cytotoxic effects against various lung and colon cancer cell lines. Its activity is comparable to or, in some cases, superior to the standard chemotherapeutic agent 5-Fluorouracil (5FU) in colon cancer cell lines.

In Vivo Antitumor Activity: In a preclinical model using Lewis lung carcinoma (LLC) tumor-bearing mice, oral administration of this compound 4-O-β-glucoside at doses of 100 and 200 mg/kg body weight led to decreased tumor growth and an increased survival rate.[2] The compound showed low toxicity at doses up to 2000 mg/kg body weight, highlighting its potential as a safe therapeutic agent.[2]

Mechanism in Acute Myeloid Leukemia (AML): Studies on the OCI-AML cell line revealed that this compound 4-O-β-glucoside inhibits cell growth by suppressing proliferation rather than inducing cell death.[3] Gene expression analysis identified that the compound modulates 19 genes, with Transcription factor CP2 (TFCP2) being the most significantly affected.[3] Further validation confirmed the consistent up-regulation of Hemeoxygenase 1 (HMOX1), Sulphiredoxin 1 homolog (SRXN1), and Breast Carcinoma Amplified Sequence 3 (BCAS3).[3]

cluster_this compound This compound 4-O-β-glucoside (TAT-2) cluster_Cell OCI-AML Cell This compound This compound 4-O-β-glucoside TFCP2 TFCP2 Gene (Upregulation) This compound->TFCP2 Most significantly modulated HMOX1 HMOX1 Gene (Upregulation) TFCP2->HMOX1 Leads to SRXN1 SRXN1 Gene (Upregulation) TFCP2->SRXN1 Leads to BCAS3 BCAS3 Gene (Upregulation) TFCP2->BCAS3 Leads to Proliferation Cell Proliferation HMOX1->Proliferation Inhibits SRXN1->Proliferation Inhibits BCAS3->Proliferation Inhibits

This compound's proposed mechanism of action in Acute Myeloid Leukemia (AML) cells.
Neuroprotective Potential

This compound's inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) suggests its potential for treating neurodegenerative disorders like Alzheimer's disease. These enzymes are critical in regulating neurotransmitter levels, and their inhibition is a key strategy in managing disease symptoms. Molecular docking studies indicate that this compound forms strong connections with these enzymes, suggesting a high binding affinity and inhibitory potential.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the therapeutic potential of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The methylthiazoletetrazolium (MTT) assay was utilized to determine the inhibitory effect of this compound on the growth of lung cancer cell lines (SPC-A-1, SK-LU-1, and 95D) and colon cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and a control compound like 5FU) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

start Start seed Seed cancer cells in 96-well plates start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to wells incubate->add_mtt formazan Living cells convert MTT to purple formazan add_mtt->formazan solubilize Dissolve formazan crystals (e.g., with DMSO) formazan->solubilize read Measure absorbance with plate reader solubilize->read calculate Calculate IC50 value from dose-response curve read->calculate end End calculate->end

Workflow for the MTT assay to determine in vitro cytotoxicity.
In Vivo Antitumor Activity: Lewis Lung Carcinoma Model

The antitumor efficacy of this compound 4-O-β-glucoside (TAT2) was evaluated in a murine model.[2]

Protocol Outline:

  • Animal Model: BALB/c mice are used for the study.

  • Tumor Induction: Mice are subcutaneously implanted in the right posterior flank with 2 x 10⁶ Lewis lung carcinoma (LLC) cells.

  • Treatment Groups: Once tumors are established, mice are randomized into groups: a control group, groups receiving different oral doses of TAT2 (e.g., 100 and 200 mg/kg), and a positive control group receiving a standard drug like doxorubicin.

  • Observation & Data Collection:

    • Tumor Growth: Tumor volume is measured regularly.

    • Mortality Rate: Animal survival is monitored and recorded.

    • Sample Collection: At the end of the study, blood is collected to determine hematological and biochemical parameters.

  • Analysis: The effects of TAT2 on tumor growth, survival, and physiological parameters are statistically analyzed to determine its antitumor activity.

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis mice Select BALB/c Mice implant Implant 2x10^6 LLC cells subcutaneously mice->implant grouping Group mice: - Control - this compound (e.g., 100, 200 mg/kg) - Doxorubicin implant->grouping administer Administer treatment orally grouping->administer monitor Monitor tumor growth, survival rate administer->monitor collect Collect blood for hematological & biochemical analysis monitor->collect evaluate Evaluate antitumor efficacy collect->evaluate

References

An In-depth Technical Guide to the Maesopsin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a C-glycosylated dihydrochalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the core enzymatic reactions, intermediates, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for key assays and mandatory visualizations to facilitate a deeper understanding of the molecular processes involved in its synthesis.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the general flavonoid pathway, a well-characterized metabolic route in plants. The pathway commences with the precursor p-Coumaroyl-CoA and proceeds through a series of enzymatic conversions to yield the key intermediate, (+)-aromadendrin (also known as dihydrokaempferol). A crucial final step, catalyzed by a specific chalcone isomerase, leads to the formation of this compound.

Maesopsin_Pathway_Overview pCoumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Aromadendrin (+)-Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin F3H This compound This compound Aromadendrin->this compound CHI (E. ramulus)

Figure 1: Overview of the this compound Biosynthetic Pathway.

Core Enzymatic Steps and Intermediates

The synthesis of this compound is a multi-step process involving several key enzymes. The pathway can be divided into two main stages: the formation of the precursor (+)-aromadendrin and its subsequent conversion to this compound.

Biosynthesis of (+)-Aromadendrin

The formation of (+)-aromadendrin follows the initial steps of the flavonoid biosynthesis pathway.

Step 1: Chalcone Synthase (CHS)

The pathway is initiated by the enzyme Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is a critical entry point into the flavonoid pathway[1].

Step 2: Chalcone Isomerase (CHI)

Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin[1]. While this reaction can occur spontaneously, the enzyme significantly accelerates the rate of formation[2].

Step 3: Flavanone 3-hydroxylase (F3H)

The flavanone naringenin is subsequently hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to yield (+)-aromadendrin (dihydrokaempferol)[3][4].

Conversion of (+)-Aromadendrin to this compound

The final and defining step in the biosynthesis of this compound is the isomerization of (+)-aromadendrin.

Step 4: Chalcone Isomerase (from Eubacterium ramulus)

A specific Chalcone Isomerase (CHI) isolated from the gut bacterium Eubacterium ramulus has been shown to catalyze the direct conversion of (+)-aromadendrin into this compound[5]. This discovery is significant as it demonstrates a novel function for a CHI enzyme. Feeding experiments have shown a direct conversion of 38.1% of (+)-aromadendrin into this compound using this enzyme[5].

Quantitative Data

This section summarizes the available quantitative data for the enzymes involved in the this compound biosynthetic pathway. The kinetic parameters provided are representative values from various plant sources, as data for the specific enzymes from a single source are not fully available.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (various units)kcat (s⁻¹)Source Organism
Chalcone Synthase (CHS)p-Coumaroyl-CoA~2--Petroselinum crispum
Chalcone Isomerase (CHI)Naringenin Chalcone11.60-69.35Oryza sativa[6]
Flavanone 3-hydroxylase (F3H)Naringenin3.22--Camellia sinensis[7]
Dihydroflavonol 4-reductase (DFR)Dihydrokaempferol42.31--Camellia sinensis[8]

Table 2: Heterologous Production Titers

ProductHost OrganismTiterReference
AromadendrinStreptomyces albidoflavus2.6 µg/L[5]
Taxifolin (related flavanonol)Streptomyces albidoflavus2.1 mg/L[5]
Alphitonin (related auronol)Co-culture of S. albidoflavus and E. coli1.9 mg/L[5]
Flavan-3-olsEscherichia coli co-culture40.7 mg/L[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is adapted for the in vitro characterization of CHI activity.

Materials:

  • Purified recombinant CHI enzyme

  • Naringenin chalcone (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM naringenin chalcone in a total volume of 50 µL.

  • Initiate the reaction by adding 10 µg of purified recombinant CHI protein.

  • As a control, use a reaction mixture with a soluble protein extract from an empty vector control.

  • Incubate the reaction at 30°C for 5 minutes[10].

  • Terminate the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the phases[10].

  • Collect the ethyl acetate (upper) layer and evaporate to dryness.

  • Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the product formation by HPLC, monitoring at a wavelength appropriate for naringenin (e.g., 280 nm).

Heterologous Expression of Flavonoid Biosynthesis Genes in E. coli

This protocol outlines a general procedure for expressing the enzymes of the this compound pathway in E. coli.

Ecoli_Expression_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation & Culture cluster_expression Protein Expression & Harvest Gene_Isolation Isolate/Synthesize Target Genes (CHS, CHI, F3H) Vector_Ligation Ligate into Expression Vector (e.g., pET) Gene_Isolation->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Starter_Culture Inoculate Starter Culture (LB + Antibiotic) Transformation->Starter_Culture Large_Culture Inoculate Large Culture Starter_Culture->Large_Culture Induction Induce with IPTG at mid-log phase Large_Culture->Induction Incubation Incubate at lower temp (e.g., 16-28°C) Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest

Figure 2: Workflow for Heterologous Gene Expression in E. coli.

Procedure:

  • Gene Cloning: Clone the coding sequences of the desired enzymes (CHS, CHI, F3H) into a suitable E. coli expression vector (e.g., pET series).

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture: Grow a starter culture overnight in LB medium containing the appropriate antibiotic. Inoculate a larger volume of fresh medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 16-28°C and continue to incubate for 4-16 hours to allow for soluble protein expression.

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Purification of Recombinant His-tagged Enzymes

This protocol is for the purification of His-tagged recombinant enzymes expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the His-tagged enzyme

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • Sonciator or French press

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or with gentle agitation.

  • Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the resin using elution buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the enzyme.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

HPLC Analysis of this compound and Precursors

This protocol provides a general method for the analysis of this compound and its precursors.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Dissolution) Injection Inject onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Detection with UV-Vis Detector Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification

Figure 3: General Workflow for HPLC Analysis of Flavonoids.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or acetic acid.

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

Gradient Program (Example):

Time (min)% Solvent B
010
2540
3090
3590
4010

Procedure:

  • Prepare standards of this compound, aromadendrin, and naringenin of known concentrations.

  • Prepare samples by dissolving extracts or reaction products in the mobile phase or a compatible solvent.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Set the column temperature (e.g., 25-30°C) and flow rate (e.g., 1 mL/min).

  • Set the detection wavelength based on the absorbance maxima of the compounds of interest (e.g., ~290 nm for flavanones).

  • Inject samples and standards onto the HPLC system.

  • Identify compounds by comparing their retention times with those of the standards.

  • Quantify the compounds by creating a standard curve from the peak areas of the standards.

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the novel role of the Eubacterium ramulus chalcone isomerase, opens new avenues for the biotechnological production of this promising bioactive compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, natural product chemistry, and drug development, facilitating further investigation and optimization of this compound synthesis.

References

Maesopsin in Traditional Medicine: A Technical Guide to its Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally, plants containing this compound have been utilized in folk medicine for the treatment of various ailments. This technical guide provides a comprehensive overview of the traditional uses and scientifically validated bioactive properties of this compound, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts.

Traditional Medicine Applications

This compound and its glycoside derivatives are predominantly found in plants of the Artocarpus and Maesopsis genera. Notably, the leaves of Artocarpus tonkinensis are used in traditional Vietnamese medicine to treat arthritis and backache, highlighting a historical understanding of its anti-inflammatory properties.[1] Ethnobotanical studies have pointed towards the use of extracts from these plants for a range of inflammatory conditions, suggesting a basis for the scientifically observed biological activities of this compound.

Anti-inflammatory Activity

Scientific studies have substantiated the traditional use of this compound-containing plants for inflammatory disorders. The anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes.

While direct evidence for this compound's interaction is still under investigation, it is hypothesized that like other flavonoids, this compound may inhibit NF-κB activation by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

Putative Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation and cellular stress responses. It consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPK families involved in inflammation include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound, similar to other flavonoids, exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Activates This compound This compound (Putative) This compound->MAPKKK Inhibits (Hypothesized) Genes Inflammatory Gene Expression TF->Genes Isolation_Workflow start Dried & Powdered Artocarpus tonkinensis leaves extraction Maceration with 80% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (to yield crude extract) filtration->concentration partition Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) concentration->partition column Column Chromatography (Silica gel or Sephadex LH-20) partition->column n-butanol fraction fractions Fraction Collection & TLC Analysis column->fractions purification Preparative HPLC fractions->purification This compound-rich fractions end Pure this compound purification->end

References

Methodological & Application

Application Notes and Protocols for the Isolation and Analysis of Maesopsin from Artocarpus tonkinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, specifically this compound 4-O-β-D-glucoside (also referred to as TAT2), is a flavonoid compound that has been isolated from the leaves of Artocarpus tonkinensis.[1][2] This plant has a history of use in traditional Vietnamese medicine for treating conditions like arthritis and backache.[1] Emerging scientific evidence suggests that this compound possesses a range of promising pharmacological activities, including anti-proliferative, anti-inflammatory, immunosuppressive, and anticancer effects, making it a compound of significant interest for drug discovery and development.[1][3]

These application notes provide a comprehensive overview of the isolation, characterization, and biological evaluation of this compound. Detailed protocols for its extraction and purification, along with methods for assessing its anticancer activities, are presented to facilitate further research into its therapeutic potential.

Data Presentation

The biological activity of this compound has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
CL40Colon Cancer2.68 ± 0.08
SW1417Colon Cancer8.52 ± 0.40
LS1034Colon Cancer9.16 ± 0.71
SW480Colon Cancer11.21 ± 0.80
95DLung Cancer< 5 µM (reported as 8.31 ± 0.20 µg/mL)
SPC-A-1Lung Cancer< 5 µM (reported as 12.64 ± 0.84 µg/mL)
SK-LU-1Lung Cancer< 5 µM (reported as 31.47 ± 2.15 µg/mL)
OCI-AMLAcute Myeloid LeukemiaGrowth Inhibition Observed[2]

Table 2: Enzyme Inhibitory Activity of this compound (IC50 Values)

EnzymeBiological FunctionIC50 (µM)Reference
Acetylcholinesterase (AChE)Neurotransmission10.42
Monoamine Oxidase A (MAO-A)Neurotransmitter Metabolism34.07
Monoamine Oxidase B (MAO-B)Neurotransmitter Metabolism14.97

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Artocarpus tonkinensis

This protocol describes a representative method for the isolation and purification of this compound based on published literature. Optimization may be required depending on the specific plant material and equipment.

1. Plant Material and Extraction:

  • Air-dry the leaves of Artocarpus tonkinensis at room temperature and grind them into a fine powder.

  • Macerate the powdered leaves in 70% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

2. Solvent Partitioning:

  • Suspend the crude ethanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

  • Collect the n-butanol fraction, as this compound is a glycoside and is expected to be enriched in this fraction.

  • Evaporate the n-butanol fraction to dryness under reduced pressure.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the dried n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

    • Pool the fractions containing the compound of interest.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

    • Collect and monitor fractions as described above.

4. Final Purification and Characterization:

  • Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and methanol.

  • Confirm the structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification A Dried Artocarpus tonkinensis Leaves B 70% Ethanol Extraction A->B C Crude Ethanol Extract B->C D n-Butanol Fraction C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H G This compound This compound Cell Cancer Cell This compound->Cell Enters Upstream Upstream Signaling (Under Investigation) Cell->Upstream GeneExpression Modulation of Gene Expression Upstream->GeneExpression HMOX1 HMOX1 GeneExpression->HMOX1 Upregulation SRXN1 SRXN1 GeneExpression->SRXN1 Upregulation BCAS3 BCAS3 GeneExpression->BCAS3 Upregulation Proliferation Inhibition of Proliferation HMOX1->Proliferation SRXN1->Proliferation BCAS3->Proliferation

References

Application Note: Quantification of Maesopsin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Maesopsin, a flavonoid of significant interest in pharmaceutical research. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and drug formulations. The method utilizes a C18 column with UV detection, providing a reliable and efficient means for quality control and research purposes.

Introduction

This compound is a flavonoid compound that has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of raw materials. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture.[1][2] This document provides a detailed protocol for a reversed-phase HPLC method specifically developed and validated for this compound quantification. The method is based on established chromatographic principles for the analysis of flavonoids.[3]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Acetonitrile (HPLC grade, for sample extraction if necessary)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the instrumental parameters for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ODS (C18), 5 µm, 4.6 x 250 mm
Mobile Phase Methanol : 0.05 M KH₂PO₄ in Water (28:27, v/v), pH adjusted to 4 with orthophosphoric acid[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 290 nm[4]
Run Time Approximately 10 minutes
Preparation of Solutions

3.1. Mobile Phase Preparation

  • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

  • Adjust the pH of the KH₂PO₄ solution to 4.0 using orthophosphoric acid.

  • Mix 280 mL of methanol with 270 mL of the pH-adjusted KH₂PO₄ solution.

  • Degas the mobile phase using a vacuum degasser or by sonication for 15 minutes before use.

3.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 100 mL of methanol in a volumetric flask to obtain a concentration of 100 µg/mL.

  • This stock solution should be stored at 4°C and protected from light.

3.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 1 g of dried plant powder).

  • Extract the sample with a suitable solvent, such as methanol or acetonitrile, using sonication or maceration.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (Recovery %) 98.9%[4]98 - 102%
Precision (RSD %)
- Intraday< 2.0%RSD ≤ 2%
- Interday< 2.0%RSD ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mL-
Limit of Quantification (LOQ) ~0.3 µg/mL-
Specificity No interference from blank at the retention time of this compoundPeak purity > 0.99

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 290 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Signaling Pathway Diagram (Illustrative)

While this compound's mechanism of action is a subject of ongoing research and not directly part of this analytical method, the following diagram illustrates a hypothetical signaling pathway where a flavonoid like this compound might exert its effects, for conceptual understanding.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Regulates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The described RP-HPLC method provides a simple, accurate, and reliable approach for the quantification of this compound. The method has been validated to demonstrate its suitability for routine analysis in a quality control or research environment. The short run time allows for a high throughput of samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Maesopsin: A Natural Inhibitor of Monoamine Oxidase A and B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maesopsin, a natural flavonoid, has demonstrated inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro assessment of this compound's inhibitory potential on MAO-A and MAO-B.

Monoamine oxidases (MAOs) are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][4][5] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1][2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified by determining its half-maximal inhibitory concentration (IC50) values. The data from in vitro studies is summarized in the table below.

CompoundTarget EnzymeIC50 Value (µM)
This compoundMAO-A34.07
This compoundMAO-B14.97

Signaling Pathway: Monoamine Oxidase Inhibition

The primary mechanism of this compound in this context is the direct inhibition of MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO MAO-A / MAO-B MA->MAO Metabolism Receptor Neurotransmitter Receptor MA->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Signal Postsynaptic Signaling Receptor->Signal This compound This compound This compound->MAO Inhibition

Caption: Mechanism of MAO inhibition by this compound.

Experimental Protocols

The following protocols describe a spectrophotometric method for determining the inhibitory activity of this compound on MAO-A and MAO-B.

Materials and Reagents
  • This compound (to be dissolved in DMSO)

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Potassium phosphate buffer (0.2 M, pH 7.6)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 316 nm and 250 nm

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow A Prepare Reagents (Buffer, Enzymes, Substrates, this compound) B Dispense Assay Buffer to 96-well plate A->B C Add this compound (or control) at various concentrations B->C D Add MAO-A or MAO-B Enzyme C->D E Pre-incubate at 37°C D->E F Initiate Reaction by adding Substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) E->F G Incubate at 37°C F->G H Measure Absorbance (316 nm for MAO-A, 250 nm for MAO-B) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: General workflow for the in vitro MAO inhibition assay.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilute with assay buffer to achieve a range of final assay concentrations.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer to the recommended concentration.

    • Prepare substrate solutions: Kynuramine for MAO-A and Benzylamine for MAO-B in the assay buffer.

    • Prepare positive control solutions (Clorgyline for MAO-A, Selegiline for MAO-B) in a similar manner to the this compound solution.

  • Assay Procedure:

    • To each well of a 96-well plate, add 150 µL of potassium phosphate buffer.

    • Add 20 µL of the diluted this compound solution, positive control, or vehicle (DMSO diluted in buffer) to the respective wells.

    • Add 10 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the respective substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B).

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of the product at 316 nm for the MAO-A assay (formation of 4-hydroxyquinoline) and 250 nm for the MAO-B assay (formation of benzaldehyde).[3][6]

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound presents as a promising natural inhibitor of both MAO-A and MAO-B. The provided protocols offer a robust framework for researchers to further investigate its inhibitory characteristics and potential therapeutic applications. The dual inhibitory action of this compound suggests its potential utility in conditions where modulation of multiple monoamine neurotransmitter pathways is beneficial. Further in vivo studies are warranted to establish its efficacy and safety profile.

References

Troubleshooting & Optimization

Technical Support Center: Maesopsin HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Maesopsin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing is a common issue in the HPLC analysis of flavonoids like this compound and can be caused by several factors:

  • Secondary Interactions: this compound, with its phenolic hydroxyl groups, can interact with residual silanol groups on the silica-based stationary phase of the column. These interactions can be particularly strong if the mobile phase pH is not optimized.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Column Degradation: An old or poorly maintained column can lose its efficiency, resulting in poor peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic groups, it can lead to inconsistent ionization and peak tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase is buffered to a pH that suppresses the ionization of both the silanol groups on the stationary phase and the phenolic hydroxyl groups of this compound. A slightly acidic pH, for example around pH 4, is often effective.[1]

  • Reduce Sample Concentration: Try diluting your sample and re-injecting.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may contribute to peak tailing.

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent.

  • Column Replacement: If the column is old or has been used extensively, it may need to be replaced.

Q2: My this compound peak retention time is shifting between injections. What could be the cause?

A2: Retention time shifts can be frustrating and can indicate a problem with the stability of your HPLC system or mobile phase.

  • Mobile Phase Composition: Inaccurately prepared mobile phase or evaporation of the more volatile solvent component can lead to a change in the mobile phase composition over time.

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can cause retention time drift.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure your mobile phase is accurately prepared and well-mixed. Keep the solvent reservoirs capped to minimize evaporation.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

  • Use a Column Oven: A column oven will maintain a stable temperature and improve the reproducibility of your retention times.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If you suspect a problem with the pump, consult your instrument's user manual for maintenance procedures.

Q3: I am not seeing a sharp, well-defined peak for this compound. What should I check?

A3: Broad or distorted peaks can be a sign of several issues.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.

  • Contamination: A contaminated guard or analytical column can lead to poor peak shape.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

  • Minimize Extra-column Volume: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

  • Check for Contamination: A blocked frit or contamination at the head of the column can cause peak distortion. Try back-flushing the column or replacing the frit.

Q4: What is the optimal detection wavelength for this compound?

A4: Based on a validated HPLC method, a UV detection wavelength of 290 nm has been successfully used for the determination of this compound.[1] Flavonoids typically have strong absorbance in the UV region, and 290 nm likely corresponds to a significant absorption maximum for this compound, providing good sensitivity. To confirm the optimal wavelength for your specific instrument and conditions, it is recommended to run a UV-Vis spectrum of a this compound standard.

Quantitative Data Summary

The following table summarizes the parameters from a published HPLC method for this compound analysis. This table can be used as a reference and expanded with data from other methods.

ParameterValueReference
Column ODS (C18)[1]
Mobile Phase Methanol:Water (28:27) with 0.05 M KH2PO4[1]
pH 4.0[1]
Detection Wavelength 290 nm (UV)[1]
Flow Rate Not specified
Column Temperature Not specified
Injection Volume Not specified
Retention Time Not specified

Detailed Experimental Protocol

This protocol is based on a validated method for the determination of this compound in a plant matrix.[1]

1. Materials and Reagents

  • This compound standard (purity >98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Phosphoric acid (for pH adjustment)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • ODS (C18) analytical column.

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Prepare a 0.05 M KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.

  • Adjust the pH of the KH2PO4 solution to 4.0 using phosphoric acid.

  • Prepare the mobile phase by mixing the pH-adjusted KH2PO4 solution with methanol in a ratio of 27:28 (v/v).

  • Degas the mobile phase before use.

4. Preparation of Standard Solution

  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

5. Chromatographic Conditions

  • Column: ODS (C18)

  • Mobile Phase: Methanol:Water (28:27) with 0.05 M KH2PO4, pH 4.0

  • Detection: UV at 290 nm

  • Flow Rate, Column Temperature, and Injection Volume: These parameters should be optimized for your specific instrument and column to achieve the best separation.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound HPLC separation.

G This compound HPLC Troubleshooting Workflow start Start: Chromatographic Issue Observed peak_shape Issue: Poor Peak Shape (Tailing, Broadening, Splitting) start->peak_shape retention_time Issue: Retention Time Shift start->retention_time baseline Issue: Baseline Noise or Drift start->baseline check_column Check Column Condition (Age, Contamination) peak_shape->check_column check_mobile_phase_ph Verify Mobile Phase pH (Should be acidic, e.g., pH 4) peak_shape->check_mobile_phase_ph check_sample_conc Check Sample Concentration (Overload?) peak_shape->check_sample_conc check_sample_solvent Check Sample Solvent (Compatibility with Mobile Phase) peak_shape->check_sample_solvent check_mobile_phase_prep Verify Mobile Phase Preparation (Accurate composition?) retention_time->check_mobile_phase_prep check_equilibration Ensure Adequate Column Equilibration retention_time->check_equilibration check_temp Check Column Temperature Stability retention_time->check_temp check_pump Inspect Pump Performance (Flow rate consistent?) retention_time->check_pump check_degassing Check Mobile Phase Degassing baseline->check_degassing check_detector Inspect Detector Lamp and Flow Cell baseline->check_detector check_leaks Check for System Leaks baseline->check_leaks solution_peak Solution: - Use guard column - Flush/replace column - Adjust pH - Dilute sample - Match sample solvent check_column->solution_peak check_mobile_phase_ph->solution_peak check_sample_conc->solution_peak check_sample_solvent->solution_peak solution_rt Solution: - Prepare fresh mobile phase - Increase equilibration time - Use column oven - Service pump check_mobile_phase_prep->solution_rt check_equilibration->solution_rt check_temp->solution_rt check_pump->solution_rt solution_baseline Solution: - Degas mobile phase - Clean flow cell/replace lamp - Tighten fittings check_degassing->solution_baseline check_detector->solution_baseline check_leaks->solution_baseline

Caption: A workflow diagram for troubleshooting common HPLC issues encountered during this compound analysis.

References

preventing Maesopsin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to Maesopsin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural compound that has been studied for its potential anti-cancer and anti-Alzheimer's properties. It has been shown to inhibit the proliferation of certain cancer cell lines, such as acute myeloid leukemia and colon cancer cells.[1][2] Its mechanism of action involves the modulation of several signaling pathways and the inhibition of enzymes like MAO-A, MAO-B, and AChE. In some cancer cells, this compound has been observed to up-regulate genes such as HMOX1, SRXN1, and BCAS3.[1][2]

Q2: I am observing precipitation in my cell culture media after adding this compound. What are the common causes?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture media.

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to carryover of undissolved compound.

  • Solvent Shock: Rapid dilution of a high-concentration DMSO or ethanol stock into the aqueous media can cause the compound to precipitate out of solution.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3][4]

  • Temperature and pH: Changes in temperature or pH of the media can affect compound solubility.[3][5]

Q3: What are the recommended solvents for preparing this compound stock solutions?

Q4: What is a typical working concentration for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported IC50 values in the micromolar range. For example, IC50 values less than 5 µM have been observed for some lung cancer cell lines, while for colon cancer cell lines, values have ranged from 2.68 µM to 8.52 µM. For other enzymes, IC50 values were reported as 10.42 µM for AChE, 34.07 µM for MAO-A, and 14.97 µM for MAO-B. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate observed in the cell culture flask/plate after adding this compound.

Step 1: Verify Stock Solution Preparation

  • Action: Ensure that the this compound stock solution was prepared correctly. The compound should be fully dissolved in the solvent (e.g., DMSO or ethanol) before further dilution.

  • Tip: Gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution. Visually inspect the solution against a light source to ensure no visible particles remain.

Step 2: Optimize the Dilution Method

  • Action: Avoid "solvent shock" by diluting the stock solution gradually.

  • Protocol:

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture media.

    • Add this intermediate dilution to the final culture volume dropwise while gently swirling the flask or plate.

    • Never add the high-concentration organic stock solution directly to the cells.

Step 3: Adjust the Final Concentration

  • Action: The final concentration of this compound may be too high.

  • Recommendation: Prepare a serial dilution to test a range of lower concentrations. This will help identify the maximum soluble concentration under your specific experimental conditions.

Step 4: Control the Final Solvent Concentration

  • Action: High concentrations of organic solvents like DMSO can be toxic to cells and can also contribute to precipitation.

  • Best Practice: Keep the final concentration of the organic solvent in the cell culture media below 0.5%, and ideally below 0.1%. Ensure your vehicle control contains the same final concentration of the solvent.

Step 5: Consider Media Components

  • Action: If precipitation persists, consider the composition of your cell culture media.

  • Troubleshooting:

    • If using serum, try reducing the serum percentage during the treatment period, as serum proteins can sometimes interact with compounds.

    • Prepare the final this compound-containing media in a serum-free basal medium first, and then add serum if required.

Data Summary

ParameterRecommended SolventTypical Stock ConcentrationRecommended Final Working ConcentrationMaximum Recommended Final Solvent Concentration
This compound DMSO, Ethanol10-50 mM1-50 µM (Cell line dependent)< 0.5% (ideally < 0.1%)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 288.25 g/mol ). For 1 mL of a 10 mM stock solution, 2.88 mg of this compound is needed.

  • Procedure: a. Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may be necessary. d. Visually inspect the solution for any undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your culture vessel. c. Intermediate Dilution (Recommended): In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed complete medium. For example, dilute the stock 1:10 or 1:100. d. Add the intermediate dilution (or the calculated volume of the stock solution if not preparing an intermediate dilution) dropwise to the cell culture flask or plate containing the cells and media. e. Gently swirl the flask or plate to ensure even distribution of the compound. f. Incubate the cells for the desired treatment period. g. Remember to include a vehicle control (media with the same final concentration of the solvent used for the stock solution) in your experiment.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_stock Verify Stock Solution (Complete Dissolution?) start->check_stock check_stock->check_stock optimize_dilution Optimize Dilution Method (Gradual Addition?) check_stock->optimize_dilution Yes optimize_dilution->optimize_dilution adjust_concentration Adjust Final Concentration (Lower Concentration?) optimize_dilution->adjust_concentration Yes adjust_concentration->adjust_concentration check_solvent Control Final Solvent Conc. (<0.5%?) adjust_concentration->check_solvent Yes check_solvent->check_solvent consider_media Consider Media Components (Serum Interaction?) check_solvent->consider_media Yes solution Precipitation Resolved consider_media->solution Issue Mitigated

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow start This compound Powder dissolve Dissolve in DMSO (10 mM Stock) start->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution (in warm media) thaw->intermediate_dilution final_dilution Add to Cell Culture (Dropwise) intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for this compound preparation and use.

SignalingPathway cluster_enzymes Enzyme Inhibition cluster_gene_expression Gene Upregulation cluster_cellular_effects Cellular Effects This compound This compound MAO_A MAO-A This compound->MAO_A MAO_B MAO-B This compound->MAO_B AChE AChE This compound->AChE HMOX1 HMOX1 This compound->HMOX1 SRXN1 SRXN1 This compound->SRXN1 BCAS3 BCAS3 This compound->BCAS3 Proliferation Inhibition of Cell Proliferation MAO_A->Proliferation MAO_B->Proliferation AChE->Proliferation HMOX1->Proliferation SRXN1->Proliferation BCAS3->Proliferation CancerGrowth Impedes Cancer Cell Growth Proliferation->CancerGrowth

Caption: Simplified signaling pathways affected by this compound.

References

Validation & Comparative

Maesopsin vs. 5-Fluorouracil (5-FU) in Colon Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Maesopsin, a naturally occurring flavonoid, and 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent, in the context of colon cancer. This analysis is based on available preclinical data and aims to inform future research and drug development efforts.

Executive Summary

This compound, a natural compound, has demonstrated significant cytotoxic effects against various colon cancer cell lines, with IC50 values suggesting a potency comparable to or, in some cases, greater than the standard chemotherapeutic drug 5-FU. While the mechanisms of 5-FU are well-documented, involving the disruption of DNA and RNA synthesis, the precise molecular pathways of this compound in colon cancer are still under investigation. However, based on studies of structurally similar flavonoids and this compound's effects in other cancers, it is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and MAPK. This guide presents a side-by-side comparison of their cytotoxic profiles, delves into their known and putative mechanisms of action, and provides detailed experimental protocols for key assays.

Quantitative Data Presentation: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and 5-FU in various human colon cancer cell lines, providing a direct comparison of their cytotoxic potency.

Cell LineThis compound IC50 (µM)5-FU IC50 (µM)Reference
CL402.68 ± 0.0815.53 ± 0.84
SW14178.52 ± 0.4015.53 ± 0.84
LS10349.16 ± 0.7115.53 ± 0.84
SW48011.21 ± 0.8015.53 ± 0.84

Mechanisms of Action

This compound: An Emerging Natural Anticancer Agent

Direct experimental evidence detailing the specific molecular mechanisms of this compound in colon cancer is limited. However, based on studies of other flavonoids and its activity in different cancer models, a plausible mechanism can be inferred. Flavonoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]

It is hypothesized that this compound's anticancer activity in colon cancer cells involves:

  • Induction of Apoptosis: Like other flavonoids, this compound is likely to trigger programmed cell death in colon cancer cells.[3][4] This could be mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the release of cytochrome c from mitochondria, or the extrinsic pathway, involving death receptors.

  • Cell Cycle Arrest: this compound may cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cell proliferation.[1] This is a common mechanism for many natural anticancer compounds.

  • Modulation of Signaling Pathways: Flavonoids are known to interfere with crucial signaling cascades that are often dysregulated in cancer.[2] It is plausible that this compound targets pathways such as:

    • PI3K/Akt Pathway: Inhibition of this pathway would lead to decreased cell survival and proliferation.[5]

    • MAPK Pathway: Modulation of this pathway could affect cell growth, differentiation, and apoptosis.[6]

5-Fluorouracil (5-FU): A Standard of Care

5-FU is a well-established chemotherapeutic agent used in the treatment of colon cancer. Its mechanisms of action are multifaceted and primarily target nucleotide synthesis and function:

  • Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), leading to the depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis.

  • Incorporation into DNA and RNA: 5-FU metabolites can be incorporated into both DNA (as 5-fluorodeoxyuridine triphosphate, FdUTP) and RNA (as 5-fluorouridine triphosphate, FUTP). This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, ultimately leading to cell death.

  • Induction of Apoptosis: By causing DNA and RNA damage, 5-FU triggers apoptotic pathways, leading to the programmed death of cancer cells.

Signaling Pathway Diagrams

Maesopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinases This compound->RTK Inhibits (?) PI3K PI3K This compound->PI3K Inhibits (?) Akt Akt This compound->Akt Inhibits (?) MAPK MAPK This compound->MAPK Modulates (?) Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) This compound->Apoptosis_Proteins Activates (?) Anti_Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) This compound->Anti_Apoptosis_Proteins Inhibits (?) Cell_Cycle_Proteins Cell Cycle Regulators This compound->Cell_Cycle_Proteins Modulates (?) RTK->PI3K PI3K->Akt Akt->Anti_Apoptosis_Proteins Inhibits Proliferation Decreased Proliferation Akt->Proliferation Promotes MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Putative signaling pathway for this compound in colon cancer cells.

FiveFU_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FiveFU 5-FU FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_processing RNA Processing FUTP->RNA_processing Disrupts DNA_synthesis DNA Synthesis FdUTP->DNA_synthesis Incorporated into DNA TS->DNA_synthesis Required for DNA_damage DNA Damage DNA_synthesis->DNA_damage Apoptosis Apoptosis RNA_processing->Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU) in colon cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and 5-FU on colon cancer cells.

  • Cell Seeding: Plate colon cancer cells (e.g., CL40, SW1417, LS1034, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-FU in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Seed colon cancer cells in 6-well plates and treat with this compound or 5-FU at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

  • Cell Treatment: Treat colon cancer cells with this compound or 5-FU as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis Start Start: Colon Cancer Cell Culture Treatment Treatment with this compound or 5-FU Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist Conclusion Conclusion: Comparative Efficacy and Mechanism IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion

Caption: General experimental workflow for comparing this compound and 5-FU.

Conclusion and Future Directions

The available data suggests that this compound is a promising natural compound with potent cytotoxic activity against colon cancer cells, in some cases exceeding that of the standard chemotherapeutic 5-FU. While the mechanisms of 5-FU are well-characterized, further investigation into the precise molecular targets and signaling pathways modulated by this compound in colon cancer is crucial. Future studies should focus on elucidating these pathways to validate its therapeutic potential and to explore potential synergistic effects when combined with existing chemotherapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and less toxic treatments for colon cancer.

References

Maesopsin: A Natural Compound on the Horizon for ALK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Preclinical Validation of Maesopsin as a Potential Anaplastic Lymphoma Kinase (ALK) Inhibitor

For researchers and drug development professionals navigating the landscape of cancer therapeutics, the identification of novel kinase inhibitors is of paramount importance. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical target in various cancers, including non-small cell lung cancer (NSCLC). While several synthetic ALK inhibitors have been successfully developed, the exploration of naturally derived compounds offers a promising avenue for new therapeutic agents. This guide provides a comparative analysis of this compound, a natural flavonoid, and its position relative to established ALK inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of ALK Inhibitors

The inhibitory potential of a compound against its target kinase is a critical measure of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Recent in vitro enzymatic assays have identified this compound as an inhibitor of ALK, with a reported IC50 of 9.141 ± 0.301 μM. To contextualize this finding, the following table compares the IC50 values of this compound with those of several FDA-approved ALK inhibitors.

CompoundTypeALK IC50 (nM)
This compound Natural Compound9141
Crizotinib 1st Generation Inhibitor3
Ceritinib 2nd Generation Inhibitor0.15
Alectinib 2nd Generation Inhibitor1.9
Brigatinib 2nd Generation Inhibitor14
Lorlatinib 3rd Generation InhibitorNot available in direct comparison

Note: The IC50 values for the approved inhibitors can vary between different studies and assay conditions. The values presented here are representative figures from published literature.[1][2][3][4]

Visualizing the ALK Signaling Pathway

The following diagram illustrates the canonical ALK signaling pathway, which, when constitutively activated by genetic rearrangements, drives tumor growth. Inhibition of ALK blocks these downstream signals, leading to reduced cell proliferation and survival.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand ALK ALK Receptor Ligand->ALK P1 P ALK->P1 P2 P ALK->P2 P3 P ALK->P3 P4 P ALK->P4 PLCg PLCγ P1->PLCg JAK JAK P2->JAK RAS RAS P3->RAS PI3K PI3K P4->PI3K STAT STAT JAK->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation ALK_Inhibitor_Validation_Workflow Start Compound Library (e.g., Natural Products) Screening In Vitro Kinase Assay (Biochemical Screen) Start->Screening Hit_Ident Hit Identification (IC50 Determination) Screening->Hit_Ident Cell_Viability Cell-Based Assays (e.g., MTT on ALK+ cells) Hit_Ident->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-ALK) Cell_Viability->Target_Engagement Lead_Opt Lead Optimization (Structure-Activity Relationship) Target_Engagement->Lead_Opt In_Vivo In Vivo Models (Xenograft Studies) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

A Comparative Guide to the Antioxidant Activity of Maesopsin and Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative antioxidant potential of natural flavonoids is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of the antioxidant activity of maesopsin against three other well-studied natural flavonoids: quercetin, kaempferol, and luteolin. The comparison is based on data from common in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the available quantitative data for the antioxidant activity of quercetin, kaempferol, and luteolin, expressed as IC50 values for DPPH and ABTS assays, and as FRAP values. Lower IC50 values indicate higher antioxidant activity. For FRAP, higher values indicate greater reducing power.

FlavonoidDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not availableData not availableData not available
Quercetin 4.60 ± 0.3 µM[4]1.89 ± 0.33 µg/mL[5]573.1 µM (as Fe(II) equivalents)[6]
19.17 µg/ml[7]48.0 ± 4.4 µM[4]
47.20 µM[8]2.04 ± 0.02 µg/mL[9]
Kaempferol 0.004349 mg·mL⁻¹[10]3.70 ± 0.15 µg/mL[5]Data not available
Luteolin 18.3 ±0.2 µM (in methanol)[6]Data not available573 ±16 µmol Fe²⁺/L[6]
9.4 ±0.3 µM (in acetone)[6]

Disclaimer: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The absence of data for this compound highlights a gap in the current research landscape.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized from several sources and can be adapted for specific experimental needs.[4][5][11][12][13][14][15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Prepare various concentrations of the test flavonoid (and a standard antioxidant like ascorbic acid or Trolox) in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the flavonoid solution to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A blank containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the flavonoid.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at a specific wavelength (usually 734 nm).

  • Prepare various concentrations of the test flavonoid and a standard antioxidant.

  • Add a specific volume of the flavonoid solution to a fixed volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A blank containing the solvent and ABTS•+ is also measured.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the concentration-response curve.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant is measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test flavonoid and a standard (e.g., FeSO₄ or Trolox).

  • Add a small volume of the flavonoid solution to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored solution at a wavelength of around 593 nm.

  • A standard curve is generated using known concentrations of the standard.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard (e.g., µmol Fe(II)/g of sample).[18]

Signaling Pathway and Mechanism of Action

Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[19][20][21][22][23]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). While the effect of this compound on the Nrf2 pathway has not been explicitly studied, its structural similarity to other flavonoids suggests it may also act through this mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (this compound, Quercetin, etc.) Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Nrf2_cyto binds & promotes ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Maf Maf Maf->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cell_Protection leads to

Nrf2-ARE Signaling Pathway Activation by Flavonoids

Conclusion

Quercetin, kaempferol, and luteolin are potent natural antioxidants with well-documented free radical scavenging and reducing capabilities. While this compound shares structural similarities with these flavonoids, suggesting it likely possesses antioxidant properties, there is a clear need for further research to quantify its activity using standardized assays like DPPH, ABTS, and FRAP. Such studies would enable a direct and comprehensive comparison and would be invaluable for researchers seeking to identify and develop novel, natural-origin antioxidant agents for therapeutic applications. The elucidation of this compound's activity on key signaling pathways, such as the Nrf2-ARE pathway, would further enhance our understanding of its potential cytoprotective effects.

References

A Comparative Analysis of Maesopsin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Maesopsin, a promising flavonoid, isolated from various plant sources. We delve into its biological activities, supported by experimental data, to offer a valuable resource for researchers in pharmacology and natural product chemistry. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Overview of this compound and Its Botanical Origins

This compound and its glycosidic derivatives are naturally occurring flavonoids found in a variety of plant species. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. This guide focuses on a comparative analysis of this compound derived from notable plant sources such as Artocarpus tonkinensis, Limoniastrum monopetalum, and Rhamnella gilgitica. While other sources like Alphitonia whitei, Rheum nanum, and Hovenia trichocarpa also contain this compound, detailed comparative data is more readily available for the aforementioned species.

Quantitative Comparison of Biological Activities

The therapeutic potential of this compound is underscored by its potent biological activities. The following table summarizes the key quantitative data from various studies, providing a basis for comparison.

Plant SourceThis compound DerivativeBiological ActivityCell Line/EnzymeIC50/MIC/ContentCitation
Artocarpus tonkinensisThis compound 4-O-β-D-glucosideAnticancerOCI-AMLGrowth Inhibition[1][2]
Limoniastrum monopetalumThis compound-6-O-glucosideAnticancerHelaIC50 = 226 µg/mL[3]
AnticancerA549IC50 = 242.52 µg/mL[3]
AntibacterialE. coliMIC = 62.5 µg/mL[3]
AntibacterialE. faecalisMIC = 78.12 µg/mL[3]
Rhamnella gilgiticaThis compoundContent in Xylem-1.02%[4]
Not SpecifiedThis compoundEnzyme InhibitionAcetylcholinesteraseIC50 = 10.42 µM
Enzyme InhibitionMAO-AIC50 = 34.07 µM
Enzyme InhibitionMAO-BIC50 = 14.97 µM
AnticancerLung Cancer (SPC-A-1)IC50 < 5 µM
AnticancerLung Cancer (SK-LU-1)IC50 < 5 µM
AnticancerLung Cancer (95D)IC50 < 5 µM

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies employed in the cited studies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound and its Glycosides
  • From Limoniastrum monopetalum (this compound-6-O-glucoside) [3]

    • Maceration: Dried and finely ground leaves (1 kg) are macerated in methanol with stirring at room temperature for three days.

    • Filtration and Evaporation: The extract is filtered, and the solvent is evaporated under vacuum to yield a residue.

    • Chromatographic Separation: The residue is dissolved in a methanol/water mixture and separated on a Sephadex LH-20 column. Further purification is achieved by Medium Pressure Liquid Chromatography (MPLC) on a C18 cartridge.

  • From Artocarpus tonkinensis (this compound 4-O-β-D-glucoside) [2][5]

    • Ethanol Extraction: Dried powders of the plant material are extracted with 70% ethanol.

    • Column Chromatography: The resulting extract is subjected to column chromatography for the isolation of the active compound.

  • From Rhamnella gilgitica (this compound) [4]

    • Extraction: The xylem parts of the plant are used for extraction. The specific solvent and method are not detailed in the abstract but are followed by HPLC analysis.

    • Quantification by HPLC: A reversed-phase HPLC method is used with an ODS column. The mobile phase consists of methanol-water (28:27) with 0.05 mol/L KH2PO4 (pH 4). Detection is performed at a UV wavelength of 290 nm.

In Vitro Anticancer Activity Assessment (MTT Assay)[1]
  • Cell Seeding: Cancer cells (e.g., lung or colon cancer cell lines) are seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound (from 1 to 1024 µg/ml) dissolved in DMSO and incubated for 72 hours.

  • MTT Assay: After incubation, the medium is removed, and the MTT assay is performed to determine cell viability.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated.

In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)[4]
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test sample (a fraction containing this compound-6-O-glucoside) and a 5% aqueous solution of bovine serum albumin.

  • Incubation and Heating: The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the solution is measured at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Maesopsin_Signaling_Pathway This compound This compound 4-O-β-D-glucoside Cell Acute Myeloid Leukemia Cell This compound->Cell Enters TFCP2 Transcription Factor CP2 (Upregulation) Cell->TFCP2 HMOX1 Heme Oxygenase 1 (HMOX1) (Upregulation) TFCP2->HMOX1 SRXN1 Sulphiredoxin 1 (SRXN1) (Upregulation) TFCP2->SRXN1 BCAS3 Breast Carcinoma Amplified Sequence 3 (BCAS3) (Upregulation) TFCP2->BCAS3 Proliferation Cell Proliferation (Inhibition) HMOX1->Proliferation SRXN1->Proliferation BCAS3->Proliferation

Caption: Signaling pathway of this compound 4-O-β-D-glucoside in acute myeloid leukemia cells.

Experimental_Workflow Plant Plant Material (e.g., Leaves, Xylem) Extraction Extraction (e.g., Maceration, Ethanol Extraction) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (e.g., Column Chromatography, MPLC) Crude_Extract->Isolation Pure_Compound Pure this compound or Glycoside Isolation->Pure_Compound Biological_Assay Biological Activity Assays (e.g., Anticancer, Anti-inflammatory) Pure_Compound->Biological_Assay Data_Analysis Data Analysis (e.g., IC50/MIC Determination) Biological_Assay->Data_Analysis

Caption: General experimental workflow for the isolation and bio-evaluation of this compound.

Concluding Remarks

This comparative guide highlights the significant therapeutic potential of this compound and its derivatives from various plant sources. The provided data indicates that this compound exhibits potent anticancer and enzyme-inhibitory activities, while its glycosides also demonstrate promising anticancer and anti-inflammatory properties. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to further investigate these compounds. Future studies should focus on standardized methodologies to allow for more direct comparisons of this compound content and bioactivity across a wider range of plant species, ultimately facilitating the development of new therapeutic agents.

References

Cross-Validation of Maesopsin's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-proliferative effects of Maesopsin, a naturally occurring compound. It is intended for researchers, scientists, and drug development professionals, offering a summary of its performance against other compounds, detailed experimental protocols, and an illustration of its mechanism of action.

Comparative Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. Its efficacy is often compared with established chemotherapy agents and other natural compounds.

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound has been identified as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. Its inhibitory concentration (IC50) is compared with other natural ALK inhibitors in the table below.

CompoundIC50 (μM)
This compound 9.141 ± 0.301
Bavachin0.018 ± 0.007
Garcinoic Acid0.048 ± 0.003
Bilobol0.970 ± 0.030
Bavachinin1.830 ± 0.012
Table 1: Comparison of IC50 values for ALK enzymatic test inhibition.
In Vitro Anti-Proliferative Activity: Colon Cancer

Studies have shown this compound's potent activity against various colon cancer cell lines, where it demonstrated superior or comparable efficacy to the standard chemotherapy drug 5-Fluorouracil (5FU).

Cell LineThis compound IC50 (μM)5-Fluorouracil (5FU) IC50 (μM)
CL402.68 ± 0.0815.53 ± 0.84
SW14178.52 ± 0.4015.53 ± 0.84
LS10349.16 ± 0.7115.53 ± 0.84
SW48011.21 ± 0.8015.53 ± 0.84
*Note: The original source material cites the 5FU value in μg/mL; for comparative purposes, it is presented here, though a direct molar comparison cannot be made without the molecular weight.
In Vitro Anti-Proliferative Activity: Lung and Leukemia Cancers

This compound and its glucoside derivative have also been evaluated against lung and leukemia cancer cell lines. This compound's efficacy against several lung cancer cell lines was found to be superior to 5FU. Furthermore, a derivative, this compound 4-O-β-D-glucoside (TAT-2), was shown to inhibit the proliferation of acute myeloid leukemia (OCI-AML) cells, while not affecting T-cell leukemia (Jurkat) cells.[1][2] This growth inhibition was attributed to anti-proliferative effects rather than induced cell death.[1]

Cancer TypeCell Line(s)CompoundObservation
Lung CancerSPC-A-1, SK-LU-1, 95DThis compoundIC50 values > 8 μM; superior efficacy compared to 5FU.
Acute Myeloid LeukemiaOCI-AMLThis compound 4-O-β-D-glucosideInhibited cell growth by inhibiting proliferation.[1][2]
T-cell LeukemiaJurkatThis compound 4-O-β-D-glucosideDid not inhibit cell growth.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects through the modulation of specific signaling pathways. Its role as an ALK inhibitor is a primary mechanism. Additionally, its derivatives have been shown to influence gene expression related to cellular stress and regulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) ALK->Downstream Activation Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation Signal Transduction This compound This compound This compound->ALK Inhibition

Caption: this compound as an inhibitor of the ALK signaling pathway.

Research on this compound 4-O-β-D-glucoside (TAT-2) in acute myeloid leukemia cells revealed the upregulation of several genes, suggesting a mechanism involving the modulation of cellular stress and signaling pathways.[1]

G Maesopsin_G This compound 4-O-β-D-glucoside Cellular_Target Cellular Target(s) in OCI-AML Cells Maesopsin_G->Cellular_Target Gene_Upregulation Gene Upregulation Cellular_Target->Gene_Upregulation HMOX1 HMOX1 Gene_Upregulation->HMOX1 SRXN1 SRXN1 Gene_Upregulation->SRXN1 BCAS3 BCAS3 Gene_Upregulation->BCAS3

Caption: Gene upregulation induced by a this compound derivative.

Experimental Protocols

The following section details the methodologies used to assess the anti-proliferative effects of this compound.

Cell Viability (MTT) Assay

The Methylthiazoletetrazolium (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells in the well.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., 5FU), and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[3] Add 10-20 µL of the MTT solution to each well and incubate the plate for 1-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble purple formazan crystals.[3]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

G A 1. Seed Cells in 96-well plate B 2. Add this compound & Controls A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (1-4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Antitumor Activity Assay

The antitumor activity of this compound 4-O-β-glucoside (TAT-2) was evaluated in a Lewis lung carcinoma (LLC) tumor-bearing mouse model.[5]

Protocol Summary:

  • Tumor Induction: BALB/c mice were implanted subcutaneously with 2 x 10^6 LLC cells.[5]

  • Treatment: Once tumors were established, mice were treated orally with TAT-2 at doses of 100 and 200 mg/kg body weight. Doxorubicin was used as a standard positive control drug.[5]

  • Monitoring: Animals were monitored for tumor growth and survival rate.[5]

  • Analysis: At the end of the study, blood was collected to assess hematological and biochemical parameters.[5] The results indicated that TAT-2 decreased tumor growth and increased the survival rate.[5]

References

Maesopsin and Crizotinib: A Comparative Analysis of ALK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical profiles of a novel natural compound and an established clinical drug for Anaplastic Lymphoma Kinase (ALK) inhibition.

This guide provides a comprehensive comparison of maesopsin, a natural flavonoid, and crizotinib, a multi-targeted tyrosine kinase inhibitor, in the context of their ability to inhibit Anaplastic Lymphoma Kinase (ALK). Crizotinib is a well-established, FDA-approved therapeutic for ALK-positive non-small cell lung cancer (NSCLC), while this compound has recently been identified as a potential ALK inhibitor in preclinical, in vitro studies. This document aims to present the available experimental data to offer a comparative perspective on their biochemical potency and cellular effects.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound and crizotinib against ALK and their effects on various cancer cell lines. It is important to note that the data for crizotinib is extensive, derived from numerous studies and clinical trials, while the data for this compound is preliminary and from a single primary research publication.

Table 1: In Vitro ALK Inhibition

CompoundAssay TypeTargetIC50
This compoundEnzymaticALK9.141 ± 0.301 µM
CrizotinibEnzymaticALK24 nM (0.024 µM)
CrizotinibCell-basedALK20 nM (0.020 µM)
CrizotinibCell-basedNPM-ALK24 nM (0.024 µM)

Table 2: Effects on Cancer Cell Lines

CompoundCell LineCancer TypeEffect (IC50)ALK Status
This compoundSPC-A-1Lung Adenocarcinoma< 5 µMNot Specified
This compoundSK-LU-1Lung Adenocarcinoma< 5 µMNot Specified
This compound95DLung Adenocarcinoma< 5 µMNot Specified
CrizotinibH3122NSCLC96 nM (0.096 µM)EML4-ALK (+)
CrizotinibKarpas299Anaplastic Large Cell Lymphoma~30 nM (0.030 µM)NPM-ALK (+)
CrizotinibSU-DHL-1Anaplastic Large Cell Lymphoma~30 nM (0.030 µM)NPM-ALK (+)

Experimental Protocols

ALK Enzymatic Inhibition Assay (Representative Protocol)

The determination of the half-maximal inhibitory concentration (IC50) of a compound against ALK in a biochemical assay is a crucial first step in evaluating its potential as a targeted inhibitor. While the specific protocol for the this compound study is not publicly available, a standard and representative procedure for an ALK enzymatic kinase assay is detailed below. This type of assay measures the direct inhibition of the kinase's enzymatic activity.

Objective: To determine the concentration of an inhibitor (e.g., this compound or crizotinib) required to inhibit 50% of the ALK enzyme's activity in a cell-free system.

Materials:

  • Recombinant human ALK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (a peptide or protein that is phosphorylated by ALK, e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate)

  • Test compounds (this compound, crizotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the ALK enzyme solution (at a pre-determined optimal concentration) to each well.

    • Add 2 µL of a mixture of the substrate and ATP to each well to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their Km values for the enzyme.

  • Incubation: The plate is incubated at room temperature for a specified period, typically 60-120 minutes, to allow the enzymatic reaction to proceed.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. The plate is then incubated for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The data is normalized to the controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor or no enzyme).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

G cluster_workflow Experimental Workflow: ALK Enzymatic Assay A Compound Dilution B Reaction Setup (Enzyme, Inhibitor, Substrate, ATP) A->B C Incubation B->C D Signal Detection (e.g., Luminescence) C->D E Data Analysis (IC50 Calculation) D->E

Workflow for determining IC50 in an ALK enzymatic assay.

Signaling Pathway and Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion in NSCLC), drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. Key pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.

Both this compound and crizotinib are proposed to inhibit the kinase activity of ALK, thereby blocking these downstream oncogenic signals. Crizotinib is known to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and preventing the phosphorylation of its substrates. The precise mechanism of ALK inhibition by this compound is yet to be fully elucidated but is presumed to be similar based on its identification as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus ALK EML4-ALK (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibits Crizotinib Crizotinib Crizotinib->ALK Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation STAT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

ALK signaling pathway and points of inhibition.

Discussion and Future Perspectives

The available data indicates that while this compound does exhibit inhibitory activity against ALK in a biochemical assay, its potency (IC50 = 9.141 µM) is significantly lower than that of crizotinib (IC50 ≈ 24 nM). This suggests that in its current form, this compound is a much weaker inhibitor of ALK compared to the clinically established drug.

The anti-proliferative effects of this compound on lung cancer cell lines are noted, with IC50 values below 5 µM. However, it is crucial to determine if these cell lines are ALK-dependent. If they are not, the observed anti-cancer effects of this compound may be due to off-target effects or other mechanisms unrelated to ALK inhibition. Future studies should, therefore, assess the activity of this compound in well-characterized ALK-positive cancer cell lines (e.g., H3122, H2228) to ascertain its on-target cellular efficacy.

In contrast, crizotinib has a well-documented and potent inhibitory effect on ALK at the nanomolar level, which translates to effective growth inhibition of ALK-dependent cancer cells and significant clinical benefit in patients with ALK-rearranged NSCLC.

Maesopsin's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Maesopsin's performance in modulating gene expression with other well-known natural compounds. The experimental data cited herein offers a quantitative basis for evaluating its potential therapeutic applications.

Unveiling the Molecular Effects of this compound

This compound, a flavonoid glycoside, has demonstrated significant effects on the gene expression profile of human acute myeloid leukemia (AML) cells. A key study investigating this compound 4-O-β-D-glucoside, isolated from the leaves of Artocarpus tonkinensis, revealed its ability to inhibit the proliferation of OCI-AML leukemia cells.[1][2][3] Gene expression analysis of these cells after treatment with this compound identified 19 modulated genes, with a consistent and notable upregulation of three specific genes: Heme Oxygenase 1 (HMOX1), Sulfiredoxin 1 (SRXN1), and Breast Carcinoma Amplified Sequence 3 (BCAS3).[1][2][3][4][5] The most significantly modulated gene was identified as Transcription factor CP2 (TFCP2).[4][5]

Comparative Analysis of Gene Expression Modulation

To contextualize the effects of this compound, this guide compares its gene regulatory activity with three other widely studied natural compounds known for their influence on similar pathways: Curcumin, Resveratrol, and Sulforaphane. The following table summarizes the comparative upregulation of HMOX1 and SRXN1, two key genes modulated by this compound and associated with cellular defense and redox homeostasis.

CompoundTarget GeneCell LineFold Change/EffectPrimary Signaling Pathway
This compound 4-O-β-D-glucoside HMOX1, SRXN1, BCAS3OCI-AMLUpregulationLikely Nrf2 Pathway
CurcuminHMOX1MacrophagesUpregulation[6]Nrf2-ARE Signaling[6]
ResveratrolHMOX1PC12 cellsUpregulation[7][8]Nrf2-ARE Signaling[8]
SulforaphaneHMOX1HNSCC cellsUpregulation[9]Nrf2 Signaling[9]
SulforaphaneSRXN1-No significant alteration observed in one study[10]-

Note: Direct comparative studies of these compounds on the same cell line with identical experimental conditions are limited. The data presented is a synthesis of findings from various studies. The effect of Curcumin, Resveratrol, and Sulforaphane on BCAS3 expression is not well-documented in the reviewed literature.

Signaling Pathways and Experimental Workflow

The upregulation of HMOX1 and SRXN1 by various natural compounds, including the proposed mechanism for this compound, is strongly associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the antioxidant response.

Maesopsin_Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Enters Cell Cell_Membrane Cytoplasm Nucleus Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression (HMOX1, SRXN1) ARE->Gene_Expression Activates

Caption: Proposed Nrf2 signaling pathway activated by this compound.

The following diagram illustrates a typical experimental workflow for validating the effect of a compound like this compound on gene expression.

Experimental_Workflow cluster_workflow Experimental Workflow A Cell Culture (OCI-AML) B Treatment (this compound vs. Control) A->B C RNA Extraction B->C D Gene Expression Analysis C->D E Microarray/RNA-Seq (Global Profiling) D->E F Quantitative PCR (qPCR) (Validation of Specific Genes) D->F G Data Analysis & Interpretation E->G F->G

Caption: Workflow for validating this compound's effect on gene expression.

Detailed Experimental Protocols

The following are generalized protocols based on standard laboratory practices for the key experiments cited in the analysis of this compound's effects on gene expression.

Cell Culture and Treatment
  • Cell Line: OCI-AML3 (human acute myeloid leukemia cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded at a specified density and treated with this compound 4-O-β-D-glucoside at various concentrations or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).

RNA Extraction

Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

Gene Expression Profiling (Microarray)
  • RNA Labeling and Fragmentation: A specific amount of total RNA (e.g., 100 ng - 1 µg) is converted to biotinylated cRNA using an in vitro transcription (IVT) labeling kit. The labeled cRNA is then fragmented.

  • Hybridization: The fragmented and labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.

  • Washing and Staining: The microarray chip is washed and stained with a streptavidin-phycoerythrin conjugate.

  • Scanning and Data Acquisition: The chip is scanned using a high-resolution microarray scanner to detect the fluorescence signals.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the this compound-treated and control groups.

Quantitative Real-Time PCR (qPCR) for Gene Validation
  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is prepared using a qPCR master mix (containing SYBR Green or a specific probe), forward and reverse primers for the target genes (HMOX1, SRXN1, BCAS3) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Thermal Cycling: The reaction is run on a real-time PCR instrument with a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

This guide provides a foundational understanding of this compound's effects on gene expression and its comparison with other natural compounds. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Maesopsin: A Comparative Analysis Against Conventional Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of maesopsin, a naturally occurring phenolic compound, with established cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. The following sections detail their comparative efficacy through quantitative data, outline the experimental methodologies for assessing their inhibitory activity, and visualize the key signaling pathways involved.

Quantitative Comparison of Inhibitory Activity

The primary measure of efficacy for a cholinesterase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency. The available data for this compound and other widely used cholinesterase inhibitors are summarized below.

It is important to note that a direct, head-to-head comparative study of this compound against other cholinesterase inhibitors under identical experimental conditions is not currently available in the reviewed literature. The IC50 values presented here are compiled from various studies and should be interpreted with consideration for potential methodological variances.

InhibitorTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)
This compound Acetylcholinesterase (AChE)10.42[1]Data not available
Butyrylcholinesterase (BChE)Data not available
Donepezil Acetylcholinesterase (AChE)0.0067 - 0.026~345 - 1252
Butyrylcholinesterase (BChE)2.3 - 8.4
Rivastigmine Acetylcholinesterase (AChE)0.03 - 4.4~0.02 - 1.2
Butyrylcholinesterase (BChE)0.03 - 0.5
Galantamine Acetylcholinesterase (AChE)0.39 - 1.3~10 - 50
Butyrylcholinesterase (BChE)5.2 - 20

Disclaimer: IC50 values for Donepezil, Rivastigmine, and Galantamine are presented as ranges compiled from multiple literature sources to reflect the variability in experimental conditions.

Mechanism of Action and Signaling Pathways

Cholinesterase inhibitors function by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.[2] Acetylcholine is crucial for cognitive processes, and its degradation by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key factor in the pathology of neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, these compounds enhance cholinergic neurotransmission.

The general mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine.

cluster_synapse Synaptic Cleft ACh Acetylcholine AChE AChE / BChE ACh->AChE Substrate AChR Acetylcholine Receptor ACh->AChR Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Signal Signal Transmission AChR->Signal Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits

Fig. 1: General mechanism of cholinesterase inhibition.

Beyond direct enzyme inhibition, some cholinesterase inhibitors have been shown to modulate intracellular signaling pathways, such as the PI3K/Akt pathway, which is critical for neuronal survival and neuroprotection.

nAChR nAChR PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival Akt->Survival Tau Tau Hyperphosphorylation GSK3b->Tau

Fig. 2: PI3K/Akt signaling pathway modulated by cholinesterase inhibitors.

Experimental Protocols

The most common method for determining the in vitro inhibitory activity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

This assay measures the activity of AChE or BChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test inhibitor solution at various concentrations

    • AChE or BChE solution

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATCI or BTCI) solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Reagents Prep_Reagents Prepare Reagents (Buffer, Enzyme, DTNB, Substrate) Prep_Reagents->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_Substrate Add Substrate (Start Reaction) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance at 412 nm Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Fig. 3: Experimental workflow for the Ellman's method.

Conclusion

This compound demonstrates inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent. However, a comprehensive comparison with established drugs is hindered by the lack of data on its butyrylcholinesterase inhibition and the absence of direct comparative studies. While its AChE inhibitory potency appears to be lower than that of donepezil, rivastigmine, and galantamine based on the available data, further research is warranted to fully elucidate its pharmacological profile, including its selectivity and in vivo efficacy. The provided experimental protocol for the Ellman's method offers a standardized approach for future comparative evaluations of this compound and other novel cholinesterase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Maesopsin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Maesopsin, a phenolic compound and flavonoid, requires specific disposal procedures due to its chemical nature.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this compound and phenolic compounds in general. Phenolic compounds are classified as toxic and can cause severe skin irritation and burns upon contact.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses, goggles, or a face shield should be worn to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. If working with concentrated solutions, consider double-gloving or using thicker utility gloves.[4]

  • Body Protection: A fully buttoned lab coat should be worn, and for larger quantities or situations with a higher risk of splashing, a chemical-resistant apron is recommended.[4]

Step-by-Step this compound Disposal Protocol

This compound, like other phenolic compounds, is considered hazardous waste and must be disposed of accordingly.[5] Under no circumstances should this compound or its solutions be poured down the drain.[6]

  • Segregation of Waste:

    • All materials contaminated with this compound, including solid waste (e.g., contaminated paper towels, pipette tips) and liquid waste (e.g., unused solutions, solvents), must be segregated from non-hazardous laboratory trash.[7]

  • Containment of Waste:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."[5]

    • Liquid Waste: Collect all liquid this compound waste in a shatter-proof container. The container must be compatible with the solvent used to dissolve the this compound. For example, if DMSO was used, a chemically resistant plastic or glass bottle is appropriate. The container must be sealed to prevent leaks and spills.[6]

  • Labeling of Waste Containers:

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date.[8] This information is critical for the hazardous waste disposal team.

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be away from general lab traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator to arrange for the pickup and disposal of the this compound waste.[5] Hazardous chemical waste is typically disposed of through incineration by a licensed facility.[6]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in Dimethyl sulfoxide (DMSO), which is important information for handling and preparing solutions in the lab.

SolventConcentrationRemarks
DMSO10 mg/mLRequires sonication and warming.
(34.69 mM)

[Source: MedChemExpress Product Data Sheet][9]

Experimental Protocols Cited

The disposal procedures outlined above are based on general best practices for the management of hazardous chemical waste in a laboratory setting, as detailed by various environmental health and safety guidelines.[8][10][11] Specific protocols for handling phenolic compounds emphasize the importance of preventing environmental contamination and ensuring personnel safety.[5][6]

This compound Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste in a laboratory.

MaesopsinDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate contain_solid Contain Solid Waste in Labeled Hazardous Waste Bag segregate->contain_solid contain_liquid Contain Liquid Waste in Sealed, Labeled Bottle segregate->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Maesopsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Maesopsin, a phenolic compound isolated from Hoveniae Lignum.[1] Adherence to these procedural steps is critical for laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesDouble gloving with nitrile or surgical quality latex gloves is recommended. Chemotherapy gloves offer the highest level of protection. Change gloves immediately if contaminated and every hour during preparation.[2]
Body Protection Protective gownA non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] Gowns specifically designed for handling chemotherapeutic agents are preferred.
Eye and Face Protection Safety glasses or gogglesUse chemical splash goggles that meet ANSI Z.87.1 standards.[3] A face shield worn over safety glasses is required when there is a risk of splashing.[3]
Respiratory Protection RespiratorIf there is a risk of aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary. For spills greater than 5 ml, a respirator mask is required.[2]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[3]

Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Emergency SituationProcedural Steps
Small Spill (<5 ml) 1. Alert personnel in the immediate area. 2. Wear a gown, two pairs of gloves (latex or nitrile), and a mask.[2] 3. Cover the spill with absorbent pads. 4. Clean the area with a detergent solution, followed by water.[2] 5. Place all contaminated materials in a designated chemotherapy waste container.[2]
Large Spill (>5 ml) 1. Evacuate the area. 2. Alert safety personnel. 3. Don a respirator mask and eye protection in addition to the standard PPE.[2] 4. Follow the same cleanup procedure as for a small spill.
Skin Contact 1. Immediately wash the affected area with soap and water for at least 15 minutes.[2] 2. Remove contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes.[2] 2. Seek immediate medical attention.

Handling and Storage

Proper handling and storage protocols are essential to maintain the integrity of this compound and the safety of the laboratory environment.

AspectProtocol
Preparation All handling of this compound should be conducted in a chemical fume hood, glove box, or a Class II B biological safety cabinet.[2]
Storage Store this compound at -20°C, protected from light.[1]
Transport Transport this compound in a secondary, sealed, and non-breakable container that is clearly labeled.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated PPE Place all used gloves, gowns, and other disposable items in a plastic bag within the fume hood or BSC, then transfer to a designated chemotherapy waste container.[2]
Sharps Dispose of all contaminated sharps in a sharps container specifically labeled for chemotherapy waste.[2]
Chemical Waste Dispose of all this compound-contaminated waste in a designated chemical waste container.[2] Contact your institution's environmental health and safety office for waste pickup.

This compound Spill Response Workflow

The following diagram outlines the step-by-step workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Assess Spill Size cluster_small_spill Small Spill Response (<5ml) cluster_large_spill Large Spill Response (>5ml) cluster_completion Final Steps Spill Spill Detected Assess Is spill > 5ml? Spill->Assess Small_PPE Don Gown, Double Gloves, Mask Assess->Small_PPE No Large_Evacuate Evacuate Area & Alert Safety Officer Assess->Large_Evacuate Yes Small_Clean Cover with Absorbent Pads & Clean Small_PPE->Small_Clean Small_Dispose Dispose in Chemo Waste Small_Clean->Small_Dispose Decontaminate Decontaminate Area Small_Dispose->Decontaminate Large_PPE Don Respirator, Eye Protection, Gown, Double Gloves Large_Evacuate->Large_PPE Large_Clean Cover with Absorbent Pads & Clean Large_PPE->Large_Clean Large_Dispose Dispose in Chemo Waste Large_Clean->Large_Dispose Large_Dispose->Decontaminate Restock Restock Spill Kit Decontaminate->Restock

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maesopsin
Reactant of Route 2
Maesopsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.